

Physicochemical Properties of Pentamidine Isethionate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamidine isethionate is an aromatic diamidine compound with established antiprotozoal and antifungal activity. It is principally used in the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP), particularly in immunocompromised individuals. A thorough understanding of its physicochemical properties is critical for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This guide provides an in-depth overview of the core physicochemical characteristics of Pentamidine isethionate, details standard experimental protocols for their determination, and visualizes its mechanism of action and relevant experimental workflows.

Chemical Identity and Structure

Pentamidine isethionate is the salt formed between the active base, Pentamidine, and two equivalents of isethionic acid (2-hydroxyethanesulfonic acid). The presence of the highly polar amidine groups contributes significantly to its physical properties and biological activity.

- IUPAC Name: 4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;bis(2-hydroxyethanesulfonic acid)
- CAS Number: 140-64-7



Chemical Formula: C23H36N4O10S2

• Structure:

Pentamidine Base: C19H24N4O2

Isethionic Acid (x2): C₂H₆O₄S

Physicochemical Properties

The key physicochemical properties of Pentamidine isethionate are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for the design of suitable dosage forms.



Property	Value	References
Molecular Weight	592.7 g/mol	[1][2]
Appearance	White or almost white, odorless, hygroscopic crystalline powder. It has a very bitter taste.	[1][3][4]
Melting Point	188-194 °C (370.4 - 381.2 °F)	[5][6][7]
Solubility	Water: Freely soluble (≥100 mg/mL at ~19°C; soluble to 100 mM)	[1][8][9]
Ethanol (96%): Sparingly soluble	[4][5]	
Methylene Chloride: Practically insoluble	[4][5]	
pH (5% w/v aqueous solution)	4.5 - 6.5	[1][4][7]
Hygroscopicity	Hygroscopic; may be sensitive to prolonged exposure to air.	[4][8]
Stability	Bulk Solid: Stable when exposed to light at ambient or 60°C for 90 days.	[1]
Aqueous Solution: Aqueous solutions can deteriorate on storage. Solutions in 5% Dextrose or 0.9% Sodium Chloride are stable for up to 48 hours at room temperature.	[8][10]	
Light Sensitivity: Can decompose on prolonged exposure to light.	[8]	_



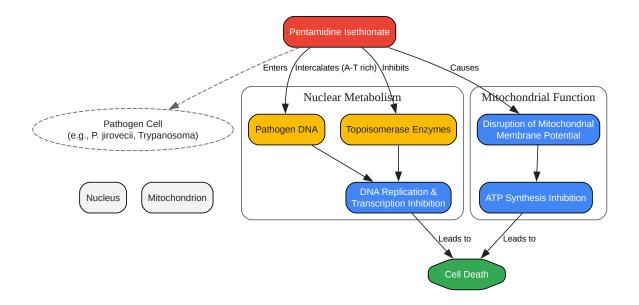
Mechanism of Action

The precise antiprotozoal mechanism of Pentamidine isethionate has not been fully elucidated but is understood to be multifactorial. It does not act on a single target but rather disrupts several vital cellular processes in susceptible organisms like Pneumocystis jirovecii and trypanosomes. The primary proposed mechanisms include interference with DNA, RNA, and protein synthesis.

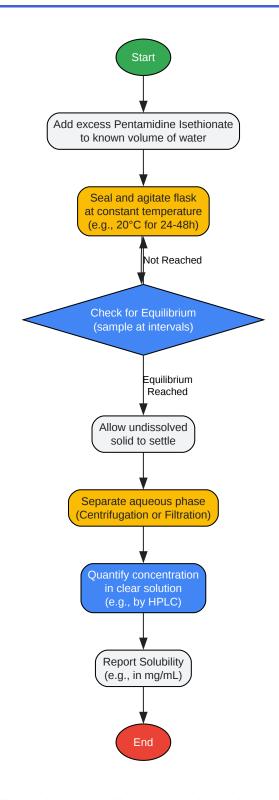
Key actions include:

- DNA Binding: Pentamidine shows a high affinity for DNA, particularly intercalating into adenine-thymine (A-T) rich regions of the pathogen's DNA helix. This binding disrupts the normal structure and function, thereby inhibiting DNA replication and transcription.
- Enzyme Inhibition: The drug interferes with topoisomerases, which are enzymes crucial for DNA replication and repair, leading to breaks in the pathogen's DNA.
- Mitochondrial Disruption: Pentamidine can disrupt the mitochondrial membrane potential of pathogens. This action inhibits ATP production, leading to cellular energy depletion and eventual cell death.









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